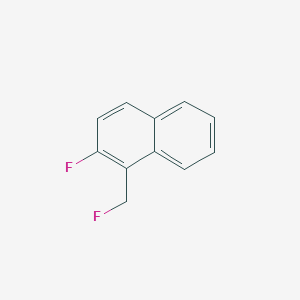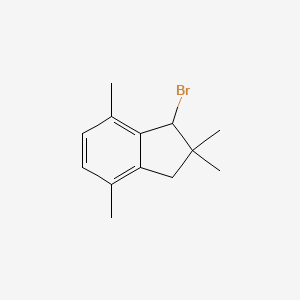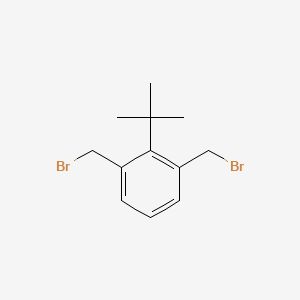
1,3-Bis(bromomethyl)-2-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(bromomethyl)-2-tert-butylbenzene is an organic compound with the molecular formula C12H16Br2 It is a derivative of benzene, where two bromomethyl groups and a tert-butyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-tert-butylbenzene can be synthesized through a multi-step process involving the bromination of 2-tert-butylbenzene. The general synthetic route involves the following steps:
Bromination of 2-tert-butylbenzene: The starting material, 2-tert-butylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This step introduces bromine atoms to the benzene ring.
Formation of Bromomethyl Groups: The brominated intermediate is then treated with formaldehyde (CH2O) and hydrobromic acid (HBr) to form the bromomethyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(bromomethyl)-2-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(bromomethyl)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(bromomethyl)-2-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(chloromethyl)-2-tert-butylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(methyl)-2-tert-butylbenzene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,3-Bis(bromomethyl)benzene: Similar but without the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-tert-butylbenzene is unique due to the presence of both bromomethyl and tert-butyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable compound for targeted synthesis and applications in various fields.
Propiedades
Número CAS |
90625-77-7 |
|---|---|
Fórmula molecular |
C12H16Br2 |
Peso molecular |
320.06 g/mol |
Nombre IUPAC |
1,3-bis(bromomethyl)-2-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
Clave InChI |
SXMLFURKDWHZFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


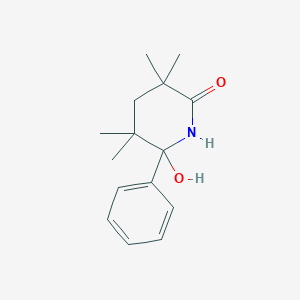
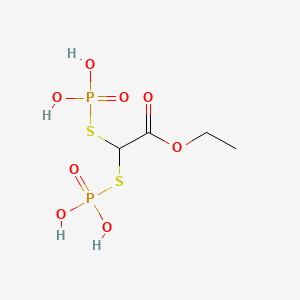
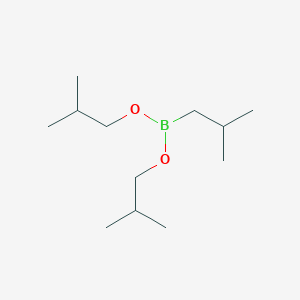
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
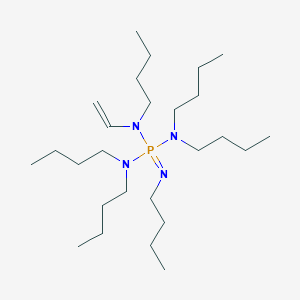
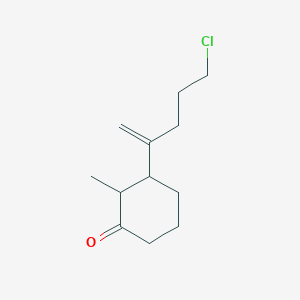
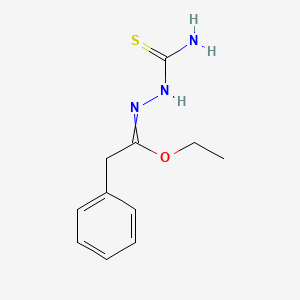

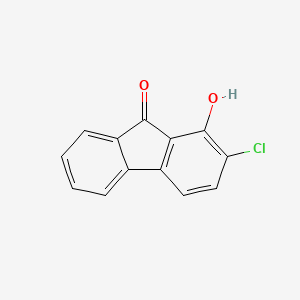
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
